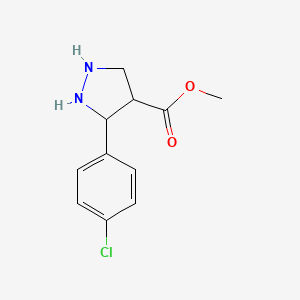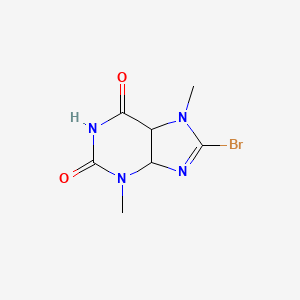
CID 156588357
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indigo carmine, also known as 5,5′-indigodisulfonic acid sodium salt, is an organic compound derived from indigo by aromatic sulfonation. This process renders the compound soluble in water. Indigo carmine is widely used for its vibrant blue color in various applications, including food, cosmetics, medical diagnostics, and as a pH indicator .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indigo carmine is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonate groups into the indigo molecule, making it water-soluble .
Industrial Production Methods: In industrial settings, indigo carmine is produced by dissolving indigo in concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The resulting product is then purified and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Indigo carmine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a redox indicator, turning yellow upon reduction and blue upon oxidation .
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, indigo carmine is oxidized to its blue form.
Reduction: In an alkaline glucose solution, indigo carmine is reduced to its yellow form.
Major Products: The major products formed from these reactions include isatin-5-sulfonic acid during oxidation and reduced indigo carmine during reduction .
Wissenschaftliche Forschungsanwendungen
Indigo carmine has a wide range of applications in scientific research:
Wirkmechanismus
Indigo carmine exerts its effects primarily through its ability to act as a visual marker. When used in medical diagnostics, it is injected intravenously and rapidly filtered by the kidneys, coloring the urine blue. This allows for the visualization of the urinary tract during surgical procedures . The compound’s mechanism involves its interaction with molecular targets in the body, leading to its excretion through the urine .
Vergleich Mit ähnlichen Verbindungen
Indigo carmine is unique due to its water solubility and vibrant blue color. Similar compounds include:
Methylene Blue: Another blue dye used in medical diagnostics and as a redox indicator, but with different chemical properties and applications.
Brilliant Blue FCF: A synthetic dye used in food and cosmetics, similar in color but differing in chemical structure and solubility.
Indigo carmine stands out due to its specific applications in both industrial and medical fields, making it a versatile and valuable compound.
Eigenschaften
Molekularformel |
C16H10N2NaO8S2 |
|---|---|
Molekulargewicht |
445.4 g/mol |
InChI |
InChI=1S/C16H10N2O8S2.Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;/h1-6,17,19H,(H,21,22,23)(H,24,25,26); |
InChI-Schlüssel |
WJBGHEFYABLQSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)






![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)


![1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-](/img/structure/B12360749.png)
![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12360756.png)

